2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine moiety . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in medicinal chemistry due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the imidazo[1,2-a]pyridine ring, the benzenesulfonamide group, and the trimethyl groups. Detailed structural analysis would require advanced techniques such as NMR and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, imidazo[1,2-a]pyridines can undergo various reactions due to the presence of multiple reactive sites in their structure .Scientific Research Applications
Antiviral Applications
Imidazo[1,2-a]pyridines have shown promising antiviral properties . They could potentially be used in the development of new antiviral drugs.
Antiulcer Applications
These compounds have also demonstrated antiulcer activity . This suggests they could be used in treatments for various gastrointestinal disorders, including ulcers.
Antibacterial Applications
Imidazo[1,2-a]pyridines have shown antibacterial properties . They could be used in the development of new antibiotics to combat bacterial infections.
Anticancer Applications
There is evidence to suggest that imidazo[1,2-a]pyridines have anticancer properties . They could potentially be used in cancer treatments .
Antifungal Applications
These compounds have demonstrated antifungal properties . This suggests potential use in the treatment of fungal infections.
Antituberculosis Applications
Imidazo[1,2-a]pyridines have shown antituberculosis properties . They could potentially be used in the development of new treatments for tuberculosis .
CDK Inhibitors
This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in regulating the cell cycle, and inhibitors can be used in cancer treatment.
Calcium Channel Blockers
Imidazo[1,2-a]pyridines have been described as calcium channel blockers . These are drugs that disrupt the movement of calcium through calcium channels, which are used in the treatment of hypertension, angina pectoris, and some types of arrhythmia.
Mechanism of Action
Target of Action
The compound 2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is part of the imidazo[1,2-a]pyridines class . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Imidazo[1,2-a]pyridines typically interact with their targets by binding to the active site, thereby inhibiting the function of the target . For instance, as CDK inhibitors, they can halt cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For example, inhibition of CDKs can disrupt the cell cycle, affecting pathways related to cell growth and proliferation . As a calcium channel blocker, it can influence pathways related to muscle contraction and neuronal signaling .
Result of Action
The result of the compound’s action depends on its specific targets and the pathways it affects. For example, as a CDK inhibitor, it could potentially halt the growth of cancer cells . As a calcium channel blocker, it could potentially reduce muscle contraction and neuronal signaling .
Future Directions
properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-10-15(3)18(16(4)11-13)25(23,24)20-8-7-17-12-22-9-5-6-14(2)19(22)21-17/h5-6,9-12,20H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBKIUSJJJFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide |
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